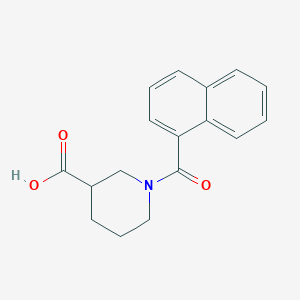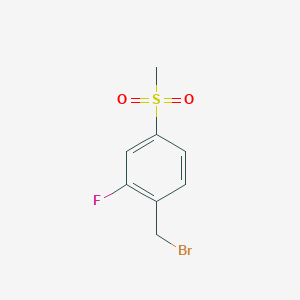![molecular formula C15H20N2O B2918469 N-[(2-methyl-1H-indol-5-yl)methyl]pentanamide CAS No. 852136-08-4](/img/structure/B2918469.png)
N-[(2-methyl-1H-indol-5-yl)methyl]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-methyl-1H-indol-5-yl)methyl]pentanamide is a synthetic organic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole ring system substituted with a methyl group at the second position and a pentanamide group at the fifth position.
Mechanism of Action
Target of Action
N-[(2-methyl-1H-indol-5-yl)methyl]pentanamide, also known as N-((2-methyl-1H-indol-5-yl)methyl)pentanamide, is an indole derivative . Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives affect various biochemical pathways. For instance, they have been reported to inhibit tubulin polymerization, leading to a severe disorganization of microtubules . This disruption of the microtubule network can lead to cell cycle arrest and apoptosis .
Result of Action
The result of this compound’s action can vary depending on the specific biological context. Indole derivatives have been reported to induce cell apoptosis in a dose-dependent manner, arrest the cells in the g2/m phase, and inhibit polymerization of tubulin . These effects can lead to the inhibition of cancer cell motility and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1H-indol-5-yl)methyl]pentanamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Methylation: The indole core is then methylated at the second position using methyl iodide in the presence of a base such as potassium carbonate.
Amidation: The final step involves the reaction of the methylated indole with pentanoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-1H-indol-5-yl)methyl]pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced amide derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the third position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced amide derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[(2-methyl-1H-indol-5-yl)methyl]pentanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
N-[(2-methyl-1H-indol-5-yl)methyl]pentanamide can be compared with other indole derivatives, such as:
N-[(1H-indol-3-yl)methyl]pentanamide: Similar structure but with the indole ring substituted at the third position.
N-[(2-methyl-1H-indol-3-yl)methyl]pentanamide: Similar structure but with the methyl group at the second position and the amide group at the third position.
N-[(2-methyl-1H-indol-5-yl)methyl]butanamide: Similar structure but with a butanamide group instead of a pentanamide group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-3-4-5-15(18)16-10-12-6-7-14-13(9-12)8-11(2)17-14/h6-9,17H,3-5,10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQQLLMBVWYPJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1=CC2=C(C=C1)NC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide](/img/structure/B2918387.png)
![(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-isopropyl-1H-pyrazol-3-yl)methanone](/img/structure/B2918388.png)
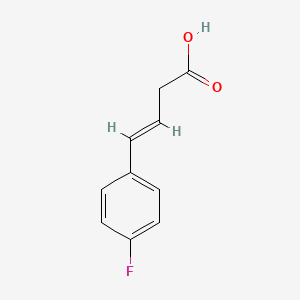
![Ethyl 2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methylpropanoate](/img/structure/B2918391.png)
![N-[2-(Difluoromethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2918395.png)
![N'-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2918396.png)
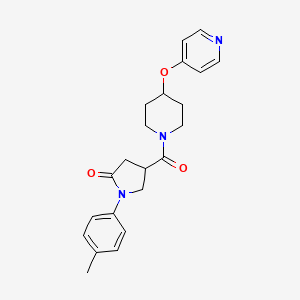
![1-(2-Methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2918398.png)
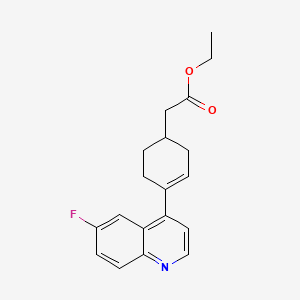
![N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE](/img/structure/B2918403.png)
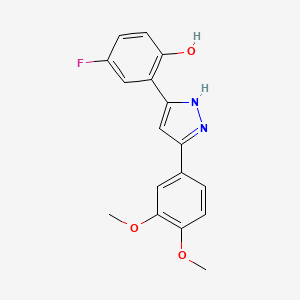
![(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2918407.png)
